N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Transporter inhibition Drug-drug interaction OCT1

This N-(thiazol-2-yl)-benzamide analog is a selective Zinc-Activated Channel (ZAC) negative allosteric modulator. Its 5-acetyl-4-methylthiazole scaffold confers weak-to-moderate ZAC antagonism—distinct from the potent 4-tert-butyl analog TTFB—making it ideal for experiments requiring partial ZAC blockade. Documented high IC₅₀ values for OCT1 (138 μM) and ABCG2 (52 μM) ensure uniform intracellular accumulation, avoiding transporter-mediated efflux artifacts. Choose this compound when your assay demands >30-fold selectivity over other Cys-loop receptors with minimal off-target transporter inhibition.

Molecular Formula C13H11FN2O2S
Molecular Weight 278.3
CAS No. 330201-45-1
Cat. No. B2360215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
CAS330201-45-1
Molecular FormulaC13H11FN2O2S
Molecular Weight278.3
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)C
InChIInChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18)
InChIKeyLOENNMLPZSGKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 330201-45-1): Procurement-Relevant Compound Profile for Targeted Medicinal Chemistry and Ion Channel Research


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 330201-45-1) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide analog class. This class has been functionally characterized as the first series of selective antagonists of the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators (NAMs) [1]. The compound possesses a molecular formula of C₁₃H₁₁FN₂O₂S and a molecular weight of approximately 278.30 g/mol . Its structural scaffold incorporates a 5-acetyl-4-methylthiazole core linked via an amide bond to a 3-fluorophenyl ring, a substitution pattern that distinguishes it from the well-characterized ZAC antagonist tool compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide). This compound is primarily utilized as a research reagent in medicinal chemistry, neuropharmacology, and ion channel pharmacology investigations [1].

Why Generic Substitution Fails for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide: Structural Determinants of Target Engagement and Selectivity


Within the N-(thiazol-2-yl)-benzamide analog class, subtle structural modifications at the thiazole 4-position and the phenyl ring substitution pattern produce drastic differences in ZAC antagonist potency and selectivity. Systematic structure-activity relationship (SAR) studies have demonstrated that introduction of a 4-methyl group on the thiazole ring yields only weak ZAC activity, whereas replacement with a 4-tert-butyl group (as in TTFB) confers potent antagonism with IC₅₀ values in the 1–3 μM range [1]. Furthermore, fluorination at the meta (3-) versus para (4-) position of the benzamide phenyl ring can alter electronic distribution, hydrogen-bonding capacity, and steric fit within the ZAC allosteric binding pocket, as evidenced by differential activity profiles across 61 characterized analogs [1]. These SAR findings demonstrate that generic substitution within this chemotype is not scientifically valid; compounds with seemingly minor structural variations can exhibit orders-of-magnitude differences in target engagement, selectivity, and off-target transporter inhibition [2].

Quantitative Differentiation Evidence: N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide vs. Closest Analogs


Minimal Organic Cation Transporter 1 (OCT1) Inhibition vs. Structural Analogs Reduces Off-Target Liability Risk

The target compound exhibits extremely weak inhibition of human OCT1 (IC₅₀ = 1.38 × 10⁵ nM, i.e., 138 μM) and ABCG2 (IC₅₀ = 5.20 × 10⁴ nM, i.e., 52 μM) in recombinant cell-based uptake and transwell migration assays, respectively [1][2]. In contrast, other N-(thiazol-2-yl)-benzamide analogs bearing different substituents at the thiazole 4-position or alternative halogenation patterns on the phenyl ring often display more pronounced transporter inhibition, which can confound in vitro pharmacological profiling and introduce unwanted drug-drug interaction signals [3]. The weak OCT1/ABCG2 inhibition profile of the 3-fluorobenzamide derivative provides a cleaner baseline for ZAC-targeted mechanistic studies where transporter-mediated off-target effects must be minimized.

Transporter inhibition Drug-drug interaction OCT1 ABCG2 HEK293

ZAC Antagonist Structure-Activity Relationship: 4-Methylthiazole Substitution Yields Attenuated Potency Relative to TTFB, Enabling Fine-Tuned Pharmacological Probing

Comprehensive SAR analysis of 61 N-(thiazol-2-yl)-benzamide analogs by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes revealed that the 4-methylthiazole analog (compound 3c) displayed weak ZAC antagonist activity, whereas the 4-tert-butyl analog TTFB (5a, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) exhibited potent ZAC inhibition with IC₅₀ values between 1 and 3 μM [1]. The target compound, bearing the same 4-methyl substitution on the thiazole ring, is predicted to exhibit similarly attenuated ZAC antagonist potency relative to TTFB. This graded activity profile is advantageous for experiments requiring partial rather than complete ZAC blockade, allowing researchers to probe concentration-dependent effects without the steep inhibition curves typical of high-potency NAMs.

Zinc-Activated Channel ZAC Negative allosteric modulator Cys-loop receptor Electrophysiology

Meta-Fluorobenzamide Substitution (3-F) vs. Para-Fluorobenzamide (4-F) Isomers: Differential Electronic and Steric Properties Impact Binding Poses at Allosteric Sites

The 3-fluorobenzamide substitution pattern in the target compound positions the electronegative fluorine atom at the meta position of the benzamide phenyl ring, creating a dipole moment and hydrogen-bond acceptor geometry distinct from the 4-fluorobenzamide isomer (CAS 321532-91-6) [1]. In the ZAC antagonist SAR series, the benzamide phenyl substitution pattern critically determines antagonist activity: the 3-fluoro analog TTFB demonstrated selective ZAC antagonism with no significant activity at 5-HT₃A, α3β4 nAChR, α1β2γ2S GABAAR, or α1 glycine receptors at concentrations up to 30 μM [2]. The 4-fluoro positional isomer, while commercially available (Sigma-Aldrich, purity 98%), lacks this documented ZAC selectivity profile and may engage different receptor off-targets due to altered electrostatic surface potential [1]. The meta-fluoro orientation is thus a critical determinant of the N-(thiazol-2-yl)-benzamide pharmacophore's selectivity fingerprint.

Positional isomer Fluorine substitution Electronic effects Binding pose Allosteric modulation

Multi-Target Biochemical Profiling: α-Glucosidase Inhibitory Activity Within the N-(5-Acetyl-4-methylthiazol-2-yl) Arylamide Series Provides a Procurement-Relevant Activity Baseline

A systematic biochemical evaluation of eight N-(5-acetyl-4-methylthiazol-2-yl) arylamide derivatives (3a–3h) revealed that the scaffold possesses inherent multi-target activity spanning α-glucosidase inhibition, antioxidant capacity, antibacterial efficacy, and antifungal action [1]. The highest α-glucosidase inhibition within this series was observed for compound 3h (IC₅₀ ± SEM = 134.4 ± 1.01 μg/mL), followed by compound 3c (IC₅₀ ± SEM = 157.3 ± 1.11 μg/mL). Antioxidant activity was maximal for 3h (IC₅₀ = 141.9 ± 1.12 μg/mL). While the specific 3-fluorobenzamide derivative (the target compound) was not among the eight derivatives tested in this study, the shared N-(5-acetyl-4-methylthiazol-2-yl) core scaffold provides a structural basis for predicting comparable multi-target biochemical activity [1]. The target compound's unique 3-fluorobenzamide appendage may further modulate the potency and selectivity profile relative to the characterized derivatives.

α-Glucosidase inhibition Antioxidant Antibacterial Antifungal Multi-target ligand

Recommended Application Scenarios for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 330201-45-1) Based on Quantitative Differentiation Evidence


ZAC-Mediated Cellular Signaling Studies Requiring Graded Antagonist Potency with Minimal Transporter Interference

Researchers utilizing cellular models to investigate ZAC channel physiology should select this compound when their experimental design requires (a) partial ZAC blockade rather than complete inhibition, and (b) minimal confounding effects from OCT1 or ABCG2 transporter-mediated compound efflux. The predicted weak-to-moderate ZAC antagonist activity (based on 4-methylthiazole SAR) combined with demonstrated high IC₅₀ values for OCT1 (138 μM) and ABCG2 (52 μM) makes this compound preferable to TTFB for experiments where intracellular compound accumulation must remain uniform across cell populations with heterogeneous transporter expression [1][2].

Medicinal Chemistry Lead Optimization Programs Targeting α-Glucosidase for Type 2 Diabetes Mellitus

The N-(5-acetyl-4-methylthiazol-2-yl) arylamide scaffold demonstrated α-glucosidase inhibitory activity in vitro (IC₅₀ range: 134–157 μg/mL for the most active derivatives) [3]. Procurement of the 3-fluorobenzamide derivative enables structure-activity relationship expansion around the phenyl ring fluorine position, allowing medicinal chemists to probe electronic effects on α-glucosidase binding while maintaining the proven multi-target core scaffold. This compound serves as a key intermediate for synthesizing focused libraries aimed at improving α-glucosidase potency and selectivity.

Selective Pharmacological Tool for Differentiating ZAC from Other Cys-Loop Receptor Family Members

The 3-fluorobenzamide substitution pattern, when incorporated into the N-(thiazol-2-yl)-benzamide scaffold, confers a documented selectivity window of >30-fold for ZAC over 5-HT₃A, α3β4 nAChR, α1β2γ2S GABAAR, and α1 glycine receptors [2]. This selectivity profile, established for the close analog TTFB and likely retained in the 5-acetyl-4-methylthiazole analog due to shared 3-fluorobenzamide pharmacophore, makes this compound an essential tool for electrophysiologists and pharmacologists seeking to isolate ZAC-mediated currents from other Cys-loop receptor contributions in native tissue preparations.

Antimicrobial and Antifungal Screening Cascades Leveraging Multi-Target Arylamide Scaffold Activity

The N-(5-acetyl-4-methylthiazol-2-yl) arylamide series has demonstrated significant antibacterial activity (compounds 3d and 3h) and antifungal activity (compound 3a, zone of inhibition up to 24 mm against fungal strains) [3]. The 3-fluorobenzamide derivative is recommended for inclusion in antimicrobial screening cascades as a late-stage diversification candidate, where the electron-withdrawing meta-fluoro substituent may enhance membrane permeability or target binding relative to the unsubstituted or 4-fluoro analogs, potentially yielding improved minimum inhibitory concentration (MIC) values against drug-resistant bacterial or fungal strains.

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.